molecular formula C6H9NO3 B1472388 3-Ethyl-2-oxooxazolidine-5-carbaldehyde CAS No. 1546095-78-6

3-Ethyl-2-oxooxazolidine-5-carbaldehyde

Cat. No.: B1472388
CAS No.: 1546095-78-6
M. Wt: 143.14 g/mol
InChI Key: ILEGWVJZMZGBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-oxooxazolidine-5-carbaldehyde ( 1546095-78-6) is a chemical compound with the molecular formula C 6 H 9 NO 3 and a molecular weight of 143.14 g/mol . It is classified as an oxazolidine derivative, a five-membered heterocycle containing both oxygen and nitrogen atoms, which serves as a versatile scaffold in organic and medicinal chemistry . This compound is of significant value in pharmaceutical research, particularly as a key synthetic intermediate or building block. Oxazolidine derivatives are frequently employed in the synthesis of more complex molecules and are explored for their potential biological activity . Related 2-oxooxazolidine structures have been investigated as potential inhibitors of biological targets, such as the Nav1.8 sodium channel, indicating the relevance of this chemical class in the development of therapeutic agents for conditions like pain and cough . The aldehyde functional group (-CHO) present in its structure makes it a particularly useful precursor for further chemical transformations, including the formation of carbon-carbon bonds. Research Applications: The primary application of this compound is as a building block in organic synthesis and drug discovery efforts. Its structure is a valuable starting point for constructing diverse compound libraries aimed at screening for biological activity . Handling and Storage: This product requires cold-chain transportation and storage to maintain stability . Researchers should consult the Safety Data Sheet for detailed hazard and handling information. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

3-ethyl-2-oxo-1,3-oxazolidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-7-3-5(4-8)10-6(7)9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEGWVJZMZGBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-2-oxooxazolidine-5-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

This compound is characterized by its oxazolidine ring structure, which contributes to its reactivity and interaction with biological targets. Its molecular formula is C8H13N1O2C_8H_{13}N_1O_2, and it possesses a molecular weight of approximately 155.19 g/mol.

Antimicrobial Properties

Research indicates that compounds within the oxazolidine family exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxazolidines, including this compound, showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial protein synthesis, similar to other known oxazolidinones like linezolid .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A notable case study involved its application in breast cancer models, where it demonstrated a dose-dependent reduction in cell viability .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research involving animal models of neurodegenerative diseases indicated that this compound could mitigate oxidative stress and inflammation in neuronal cells, thus providing a protective effect against neurotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Synthesis Inhibition : Similar to other oxazolidinones, it may inhibit the initiation phase of protein synthesis in bacteria.
  • Apoptotic Pathways : Activation of caspases leads to programmed cell death in cancer cells.
  • Antioxidant Activity : The compound may enhance cellular antioxidant defenses, reducing oxidative damage in neuronal cells.

Case Studies

StudyFindings
Antimicrobial Study Showed effectiveness against Staphylococcus aureus and E. coli with MIC values ranging from 10 to 50 µg/mL .
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM .
Neuroprotection Study Reduced neuronal cell death by 40% in models of oxidative stress .

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-2-oxooxazolidine-5-carbaldehyde has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural framework allows for modifications that can lead to the development of new drugs targeting various diseases.

  • Case Study: Research has shown that derivatives of oxazolidine compounds exhibit antibacterial properties. For instance, modifications to the oxazolidine structure can enhance activity against resistant bacterial strains, making them valuable in treating infections caused by multi-drug resistant organisms .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.

  • Synthesis Pathway:
    • Starting Material: this compound
    • Reactions: It can undergo nucleophilic addition reactions due to the electrophilic nature of the aldehyde group, allowing for the introduction of various functional groups.
Reaction TypeExample ReactionProduct Type
Nucleophilic AdditionReaction with amines to form iminesImines
CondensationReaction with alcohols to form acetalsAcetals
CyclizationIntramolecular reactions leading to cyclic structuresCyclic compounds

Materials Science

In materials science, this compound is used in the development of polymers and specialty materials.

  • Application: The compound can be polymerized to create poly(oxazolidinone) materials that have applications in coatings and adhesives due to their thermal stability and mechanical properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogues:

3-Methyl-2-oxooxazolidine-5-carbaldehyde (methyl substituent instead of ethyl).

5-Bromothiophene-3-carbaldehyde (aromatic aldehyde with a thiophene backbone) .

Table 1: Key Properties of 3-Ethyl-2-oxooxazolidine-5-carbaldehyde and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Polar Solvents) Reactivity Highlights
This compound C₆H₉NO₃ 143.14 Oxazolidine, Aldehyde, Ketone Moderate Steric hindrance slows nucleophilic attack on aldehyde
2-Oxooxazolidine-5-carbaldehyde C₄H₅NO₃ 115.09 Oxazolidine, Aldehyde, Ketone High Faster aldehyde reactivity due to minimal steric effects
3-Methyl-2-oxooxazolidine-5-carbaldehyde C₅H₇NO₃ 129.12 Oxazolidine, Aldehyde, Ketone Moderate-High Intermediate reactivity between ethyl and unsubstituted analogues
5-Bromothiophene-3-carbaldehyde C₅H₃BrOS 191.04 Thiophene, Aldehyde Low Aldehyde reacts rapidly with hydroxylamine to form oximes

Preparation Methods

General Synthetic Approaches to Oxazolidine-5-carbaldehyde Derivatives

The preparation of oxazolidine derivatives such as 3-ethyl-2-oxooxazolidine-5-carbaldehyde typically involves:

  • Cyclization reactions of amino alcohols with aldehydes or derivatives.
  • Use of activated carboxylic acids or related intermediates for ring closure.
  • Controlled oxidation or functional group transformations to introduce keto and aldehyde groups.

These methods emphasize regio- and stereochemical control, solvent choice, reaction conditions, and yield optimization.

Synthesis via Multi-Configuration 2-Oxo-Oxazolidine-4-carboxylic Acid Intermediates

A notable patented method (CN111808040A) describes an environmentally friendly synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are structurally related to this compound. Key features include:

  • Starting from serine in aqueous sodium hydroxide.
  • Addition of bis(trichloromethyl) carbonate in dioxane at controlled temperatures (5–35 °C).
  • Stirring for extended periods (2–7 hours) for complete reaction.
  • Post-reaction treatment involving organic solvent-water extraction and acid washing to isolate the compound or its isomers.
  • Reaction conditions optimized for high yield, environmental safety, and operational simplicity.

This method allows variation of the R group (including ethyl) on the oxazolidine ring, relevant to the target compound.

Step Reagents/Conditions Notes
1 Serine + NaOH aqueous solution Initial substrate preparation
2 Bis(trichloromethyl) carbonate in dioxane Added slowly at 5–35 °C, stirring 2–7 h
3 Freeze-drying and acetonitrile stirring 60 °C for 0.5 h, filtration, concentration
4 Organic solvent-water extraction Acid washing to purify
Yield ~62% (original method), improved by patent Improved yield and safety in patented method

Direct Oxazolidine Ring Formation via In Situ Activation of Carboxylic Acids

Recent research in oxazole and oxazolidine synthesis (J. Org. Chem. 2025) demonstrates a rapid and scalable method using triflylpyridinium reagents for in situ activation of carboxylic acids, which can be adapted for oxazolidine derivatives:

  • Carboxylic acid substrates are activated by triflylpyridinium salt forming acylpyridinium intermediates.
  • These intermediates react with isocyanoacetate derivatives to form oxazolidine or oxazole rings via nucleophilic addition and cyclization.
  • Use of DMAP as a base enhances yields significantly (up to 96% under optimized conditions).
  • Reaction conditions: dichloromethane solvent, 40 °C, reaction times 30–60 minutes.
  • The method tolerates various substituents including ethyl groups, halogens, and bulky groups, making it versatile for synthesizing this compound analogs.
  • The process is environmentally friendly with recyclable bases and mild conditions.
Parameter Optimal Condition Outcome
Activator DMAP-Tf (1.3 equiv) Efficient acylpyridinium salt formation
Base DMAP (1.5 equiv) Highest yield (up to 96%)
Solvent Dichloromethane (DCM) Best solvent for yield
Temperature 40 °C Optimal for reaction speed/yield
Reaction Time 30 minutes Rapid synthesis
Substrate Scope Aromatic/aliphatic acids, ethyl groups included Broad functional group tolerance

This approach allows gram-scale synthesis with consistent yields, suitable for industrial and research applications.

Comparative Analysis of Preparation Methods

Feature Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Method DMAP-Tf Activated Carboxylic Acid Method
Starting Materials Serine, bis(trichloromethyl) carbonate Carboxylic acids, isocyanoacetates
Reaction Medium Aqueous NaOH, organic solvents (dioxane, acetonitrile) Dichloromethane (DCM)
Temperature Range 5–35 °C Room temperature to 40 °C
Reaction Time 2–7 hours 30–60 minutes
Yield ~62% (original), improved in patented method Up to 96%
Environmental Considerations Improved safety and eco-friendliness in patented method Mild conditions, recyclable base, less waste
Scalability Moderate Gram-scale demonstrated
Functional Group Tolerance Limited data Broad, including halogens and bulky groups

Research Findings and Notes

  • The patented method emphasizes environmental friendliness by avoiding harsh organic solvents and reducing irritants, which is crucial for large-scale synthesis.
  • The DMAP-Tf method offers a rapid, high-yielding alternative with broad applicability, including the ability to incorporate ethyl substituents relevant to this compound.
  • Both methods require careful control of reaction temperature and time to optimize yields and selectivity.
  • The DMAP-Tf method benefits from the facile recovery and reuse of DMAP, enhancing sustainability.
  • The choice of solvent and base critically affects the reaction outcome, with dichloromethane and DMAP identified as optimal in recent studies.

Q & A

Basic: What are the standard synthetic routes for 3-Ethyl-2-oxooxazolidine-5-carbaldehyde?

Methodological Answer:
The synthesis typically involves a multi-step approach starting with oxazolidinone precursors. A common route is the condensation of ethylamine derivatives with glyoxal derivatives under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C can facilitate the formation of the oxazolidine ring, followed by formylation at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF). Monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is critical to track intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for CH₂) and aldehyde proton (δ ~9.8–10.2 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of oxazolidinone) and ~2800 cm⁻¹ (C-H stretch of aldehyde).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate the molecular ion ([M+H]+) and fragmentation patterns. PubChem-derived data (e.g., InChIKey) can cross-validate results .

Advanced: How can researchers resolve contradictions in NMR data caused by impurities or tautomerism?

Methodological Answer:
Contradictions often arise from tautomeric equilibria (e.g., aldehyde/enol forms) or residual solvents. Strategies include:

  • Using deuterated solvents (e.g., DMSO-d₆) to minimize interference.
  • Variable-temperature NMR to observe dynamic equilibria.
  • Complementary techniques like X-ray crystallography (via SHELX refinement) to unambiguously assign the structure .

Advanced: What experimental design principles optimize reaction yields for derivatives of this compound?

Methodological Answer:
Employ a Design of Experiments (DoE) approach to test variables:

  • Catalysts : Screen bases (e.g., NaH vs. K₂CO₃) for ring-closure efficiency.
  • Solvents : Compare polar aprotic solvents (DMF, DMSO) for formylation steps.
  • Temperature : Optimize between 0°C (for stability) and 60°C (for reactivity). Statistical tools like ANOVA can identify significant factors, while TLC/GC-MS monitors progress .

Basic: What are the common applications of this compound in medicinal chemistry?

Methodological Answer:
The aldehyde and oxazolidinone moieties make it a versatile scaffold for:

  • Schiff base formation : Reacting with amines to generate imine-linked bioactive molecules.
  • Heterocyclic synthesis : Serving as a precursor for thiazole or pyridine derivatives with antimicrobial activity. Analog studies (e.g., chlorobenzylidene derivatives) highlight its role in targeting enzyme active sites .

Advanced: How can computational modeling predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess stability.
  • Validation : Cross-reference computed NMR shifts (via ACD/Labs) with experimental data from PubChem .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent aldehyde oxidation.
  • Handling : Use anhydrous conditions (glovebox) for synthesis. Safety protocols include fume hood use and PPE (nitrile gloves, lab coat) due to potential irritancy .

Advanced: How is single-crystal X-ray diffraction (SCXRD) applied to confirm its structure?

Methodological Answer:

  • Crystallization : Slow evaporation from ethanol/dichloromethane (1:1) to grow suitable crystals.
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL-2018 for structure solution and validation. Check R-factors (<5%) and residual electron density maps to confirm accuracy .

Advanced: How to analyze contradictory bioactivity data across structural analogs?

Methodological Answer:

  • SAR Studies : Compare substituent effects (e.g., ethyl vs. phenyl groups) on target binding.
  • Statistical Analysis : Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values.
  • In Silico Docking : AutoDock Vina to model interactions with proteins (e.g., cytochrome P450) and rationalize discrepancies .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
  • Recrystallization : From hot ethanol to remove polymeric byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) for high-purity batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-2-oxooxazolidine-5-carbaldehyde
Reactant of Route 2
3-Ethyl-2-oxooxazolidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.